molecular formula C12H9ClN2O3S B1298122 [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid CAS No. 255874-78-3

[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid

Cat. No.: B1298122
CAS No.: 255874-78-3
M. Wt: 296.73 g/mol
InChI Key: DDKSZHVERDDFMO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with thiazole derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKSZHVERDDFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350359
Record name [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255874-78-3
Record name [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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